molecular formula C8H14N2O B14412681 N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine CAS No. 83369-54-4

N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine

Cat. No.: B14412681
CAS No.: 83369-54-4
M. Wt: 154.21 g/mol
InChI Key: RWWZCSIFUKWWDK-UHFFFAOYSA-N
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Description

N-(2-Methyl-2-azabicyclo[222]octan-3-ylidene)hydroxylamine is a chemical compound with the molecular formula C7H12N2O It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of piperidine derivatives. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxylamine group into a nitroso or nitro group.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity and the alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine is unique due to its specific bicyclic structure and the presence of the hydroxylamine group. This combination imparts distinct chemical reactivity and biological properties, making it valuable for various applications .

Properties

CAS No.

83369-54-4

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-(2-methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H14N2O/c1-10-7-4-2-6(3-5-7)8(10)9-11/h6-7,11H,2-5H2,1H3

InChI Key

RWWZCSIFUKWWDK-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC(C1=NO)CC2

Origin of Product

United States

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